molecular formula C8H16ClNO3 B2930776 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride CAS No. 1955554-62-7

3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride

Cat. No. B2930776
CAS RN: 1955554-62-7
M. Wt: 209.67
InChI Key: YOSHPGQZAROIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1955554-62-7 . It has a molecular weight of 209.67 and its molecular formula is C8H16ClNO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO3.ClH/c9-5-7(8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H . This code provides a specific digital representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The storage temperature is room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Fluorescence Derivatization in Biological Assays

3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride has applications in fluorescence derivatization. A study by Frade et al. (2007) coupled a similar compound to various amino acids, resulting in strongly fluorescent derivatives. These derivatives were used with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride to create blue benzo[a]phenoxazinium conjugates, which exhibit strong fluorescence in ethanol and water at physiological pH. This method is advantageous for biological assays due to its strong fluorescence and good quantum yields (Frade et al., 2007).

Spectroscopic and Diffractometric Characterization

The compound is also relevant in spectroscopic and diffractometric studies. Vogt et al. (2013) characterized two polymorphic forms of a similar compound using various spectroscopic techniques, including infrared, Raman, UV-visible, and fluorescence spectroscopy. This research highlights the importance of 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride in detailed analytical and physical characterization of pharmaceutical compounds (Vogt et al., 2013).

Synthesis and Conversion in Chemical Processes

Cheung and Shoolingin‐Jordan (1997) discussed the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride and its conversion to other compounds. This research demonstrates the versatility of 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride in chemical synthesis processes (Cheung & Shoolingin‐Jordan, 1997).

Novel Synthesis Techniques

Trifunović et al. (2010) developed an efficient method for synthesizing N-substituted 1,3-oxazinan-2-ones, which involves a three-component, one-pot reaction including compounds similar to 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride. This study presents innovative approaches in the field of organic synthesis (Trifunović et al., 2010).

Renewable Building Blocks in Material Science

Trejo-Machin et al. (2017) explored the use of phloretic acid, structurally related to 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride, as a renewable building block in material science. This research is significant in the development of sustainable materials (Trejo-Machin et al., 2017).

Hydrogen Bonding in Molecular Structures

Podjed and Modec (2022) studied the hydrogen bonding of amino alcohols, including compounds similar to 3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride. Their research contributes to understanding the role of hydrogen bonding in molecular structures (Podjed & Modec, 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-2-(oxan-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-5-7(8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHPGQZAROIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(oxan-4-yl)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.